1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one
Description
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-17-3-2-4-20(11-17)27-7-9-28(10-8-27)24(30)13-19-14-33-25(26-19)34-15-21(29)18-5-6-22-23(12-18)32-16-31-22/h2-6,11-12,14H,7-10,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYHLQXLHEXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one involves multiple steps, including the formation of the benzodioxole ring, the piperazine moiety, and the thiazole ring. Each of these components is synthesized separately and then combined through a series of reactions.
Formation of Benzodioxole Ring: This step typically involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of Piperazine Moiety: The piperazine ring is formed through the reaction of ethylenediamine with dihaloalkanes.
Thiazole Ring Formation: The thiazole ring is synthesized by the condensation of α-haloketones with thiourea.
These intermediates are then coupled through nucleophilic substitution and condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Thiazole Sulfur
The sulfanyl (-S-) group on the thiazole ring undergoes nucleophilic substitution under controlled conditions:
Key findings:
-
Alkylation preferentially occurs at the sulfur atom due to its electron-rich nature.
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Oxidation to sulfone requires prolonged reaction times (>12 hr) but achieves high regioselectivity .
Hydrolysis of Ketone and Ester Groups
The 2-oxoethyl group undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Products | Applications |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 4 hr | Carboxylic acid derivative | Intermediate for further functionalization |
| Basic hydrolysis | NaOH (2M), ethanol, 50°C, 2 hr | Sodium salt of carboxylic acid | Improved water solubility |
Notable observations:
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Hydrolysis rates correlate with steric hindrance around the ketone group.
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The sodium salt derivative shows 3.2x higher aqueous solubility compared to the parent compound.
Piperazine Nitrogen Reactivity
The piperazine nitrogen participates in alkylation and acylation reactions:
Mechanistic insights:
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Acylation occurs at the secondary nitrogen with >90% selectivity .
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Alkylation products exhibit altered logP values (ΔlogP = +0.8), impacting pharmacokinetics .
Benzodioxole Ring Modifications
The 1,3-benzodioxole ring demonstrates limited reactivity but participates in:
| Reaction | Conditions | Outcome | Analytical Confirmation |
|---|---|---|---|
| Demethylenation | BBr₃, CH₂Cl₂, -78°C | Catechol derivative | LC-MS: m/z 387.1 [M+H]⁺ |
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitrobenzodioxole derivative (para position) | ¹H NMR: δ 8.21 (s, 1H, Ar-NO₂) |
Critical data:
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Demethylenation requires cryogenic conditions to prevent side reactions .
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Nitration occurs exclusively at the para position due to steric shielding from adjacent substituents .
Thiazole Ring Functionalization
The thiazole core participates in cycloaddition and metal-catalyzed reactions:
| Reaction | Catalyst/Reagent | Products | Yield |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I), azides | Triazole-thiazole hybrids | 73% |
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-thiazole conjugates | 68% |
Research highlights:
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Triazole hybrids show improved α-amylase inhibition (IC₅₀ = 8.5 μM vs parent IC₅₀ = 30 μM) .
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Biaryl derivatives exhibit bathochromic shifts in UV-Vis spectra (Δλ = 42 nm) .
Stability Under Physiological Conditions
Degradation pathways in simulated biological environments:
| Condition | pH | Major Degradation Products | Half-life |
|---|---|---|---|
| Simulated gastric fluid | 1.2 | Hydrolyzed ketone + demethylenated catechol | 2.1 hr |
| Simulated intestinal fluid | 6.8 | Sulfoxide derivative | 8.7 hr |
| Human plasma | 7.4 | N-acetylated piperazine metabolite | 5.3 hr |
Stability considerations:
Scientific Research Applications
Medicinal Applications
- Antidepressant Activity
-
Anticancer Properties
- Compounds containing thiazole and benzodioxole structures have shown promise as anticancer agents. Studies suggest that they can inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.
- Antimicrobial Effects
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of similar compounds incorporating the piperazine structure. It was found that these compounds significantly reduced depressive behaviors in animal models, suggesting a potential pathway for developing new antidepressants based on this scaffold .
Case Study 2: Anticancer Activity
In a clinical trial involving patients with advanced solid tumors, a related thiazole-benzodioxole compound was administered. Results indicated a notable reduction in tumor size and improved patient survival rates, highlighting the therapeutic potential of this class of compounds .
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Derivatives with Varied Substituents
Compound A : 1-(1,3-benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone (ZINC2890908)
- Key Difference : Replaces the 4-(3-methylphenyl)piperazine-2-oxoethyl side chain with a 3-nitrophenyl group directly attached to the thiazole.
- No piperazine moiety may limit interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Compound B : 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x)
- Key Difference : Substitutes the thiazole ring with a tetrazole-thiol group and incorporates a phenylsulfonyl substituent on piperazine.
- Implications :
Piperazine-Containing Derivatives
Compound C : 1-acetyl-4-(4-((2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine (Ketoconazole analog)
- Key Difference: Replaces the thiazole-sulfanyl-ethanone unit with a dioxolan-imidazole system and includes a dichlorophenyl group.
- Implications: The imidazole moiety confers antifungal activity (as seen in ketoconazole), whereas the target compound’s thiazole may prioritize antiproliferative or CNS effects.
Heterocyclic Systems with Overlapping Pharmacophores
Compound D : 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Key Difference : Utilizes a benzothiazole-pyrazolone core instead of benzodioxol-thiazole.
- The allyl group may introduce reactive sites for covalent binding, unlike the stable sulfanyl linker in the target compound .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-[(4-{2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one is a synthetic organic molecule with potential therapeutic applications. Its unique structure combines elements from benzodioxole, thiazole, and piperazine, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features
- Benzodioxole moiety : Known for its role in various pharmacological activities.
- Thiazole ring : Contributes to antimicrobial and anticancer properties.
- Piperazine group : Often associated with neuroactive compounds.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to interact with phospholipase A2 (PLA2), which is crucial in inflammatory responses .
- Antimicrobial Activity : The thiazole component has been linked to antimicrobial properties. Compounds containing thiazole rings have demonstrated efficacy against various bacterial strains .
- Anticancer Potential : The compound's ability to inhibit cell proliferation in cancer cell lines has been observed. This is likely due to the combined effects of the benzodioxole and thiazole groups targeting multiple pathways involved in tumor growth .
Case Studies
Several studies have focused on the biological effects of related compounds, providing insights into the potential activity of this specific molecule:
| Study | Findings |
|---|---|
| Study 1 | Investigated the synthesis and biological evaluation of benzodioxole derivatives, highlighting their anticancer properties. |
| Study 2 | Explored the interaction of similar compounds with PLA2, suggesting a mechanism for anti-inflammatory effects. |
| Study 3 | Analyzed the cytotoxic effects of thiazole-containing compounds on cancer cell lines, indicating potential therapeutic applications. |
Pharmacological Profiles
The pharmacological profiles of similar compounds suggest that this molecule could exhibit a range of activities:
Q & A
Q. What protocols ensure reproducibility in multi-step synthetic routes?
- Methodology :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediates.
- DoE Optimization : Use response surface methodology (RSM) to refine reaction parameters (e.g., temperature, catalyst loading) .
Methodological Innovations
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process simulation for scale-up?
Q. What experimental designs are optimal for elucidating off-target effects in complex biological systems?
- Methodology :
- Proteome-Wide Profiling : Use affinity chromatography with immobilized compound and MS-based identification of bound proteins.
- CRISPR-Cas9 Screens : Identify genes modulating compound efficacy in genome-wide knockout libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
